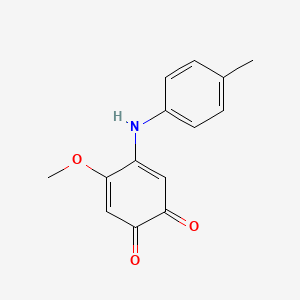
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a methoxy group, a methylanilino group, and a cyclohexa-diene-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of gentisic acid with aniline derivatives under oxidative conditions. The process can be carried out using periodate oxidants, which facilitate the coupling of the aniline derivative to the cyclohexa-diene-dione core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene-dione core to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the diene-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodates and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence oxidative stress pathways, leading to the production of reactive oxygen species (ROS) and subsequent cellular effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-5-methylcyclohexa-3,5-diene-1,2-dione: Similar structure but lacks the anilino group.
Cyclohexa-2,5-diene-1,4-dione derivatives: These compounds share the diene-dione core but have different substituents.
Uniqueness
4-Methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione is unique due to the presence of both methoxy and methylanilino groups, which confer distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
53250-42-3 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
4-methoxy-5-(4-methylanilino)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)15-11-7-12(16)13(17)8-14(11)18-2/h3-8,15H,1-2H3 |
Clave InChI |
OPZISVSPBVCFMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



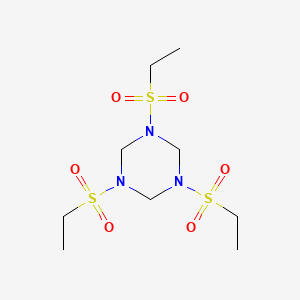
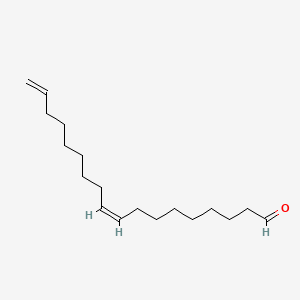
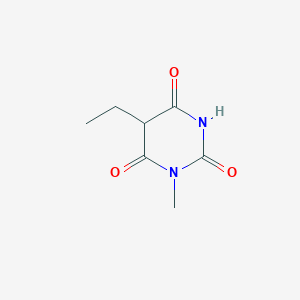
![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
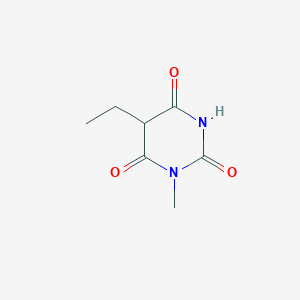
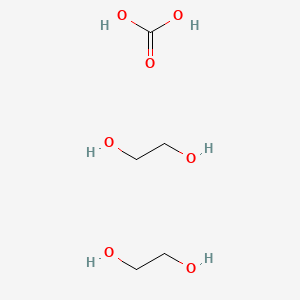
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
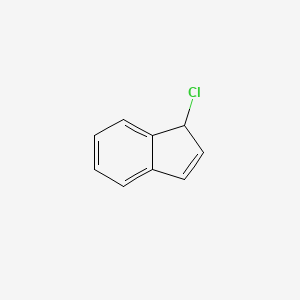
![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
